molecular formula C24H27N3O5 B102910 Z-Val-trp-OH CAS No. 18904-53-5

Z-Val-trp-OH

Cat. No.: B102910
CAS No.: 18904-53-5
M. Wt: 437.5 g/mol
InChI Key: OFRAUBNHWUYJIM-UHFFFAOYSA-N
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Description

Z-Val-trp-OH: is a synthetic dipeptide composed of the amino acids valine and tryptophan. It is primarily used in proteomics research and has shown potential in various biochemical applications. The compound has a molecular formula of C24H27N3O5 and a molecular weight of 437.5 g/mol .

Mechanism of Action

Target of Action

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK) and has been shown to potentiate the contractile response of skeletal muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it potentiates the contractile response of skeletal muscle, which may increase the strength and endurance of the muscle . Additionally, it has a potentiation effect on bradykinin, possibly due to the inhibition of ACE and the arginine vasopressin receptor .

Biochemical Pathways

This compound is involved in the tryptophan (Trp) metabolism pathway, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

As a biochemical used in proteomics research , it’s likely that these properties would be influenced by factors such as the route of administration, dosage, and the individual’s metabolic rate.

Result of Action

The result of this compound’s action is an increase in the strength and endurance of muscle due to its potentiation of the contractile response of skeletal muscle . It also has a potentiation effect on bradykinin, which may lead to changes in blood pressure regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Val-trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides due to its predictability and flexibility . The reaction conditions typically involve the use of triethylamine in water and acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The use of protective groups and optimized cleavage procedures are crucial to prevent side reactions and ensure the integrity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Z-Val-trp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to kynurenine derivatives, which have distinct biochemical properties .

Scientific Research Applications

Chemistry: Z-Val-trp-OH is used in the study of peptide synthesis and modification. It serves as a model compound for understanding peptide behavior and reactions.

Biology: In biological research, this compound is used to study protein interactions and enzyme inhibition. It has been shown to potentiate the contractile response of skeletal muscle and may increase muscle strength and endurance.

Industry: this compound is used in the production of specialized peptides for research and development purposes. Its synthesis and modification are crucial for the development of new peptide-based materials and drugs.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid composition and the resulting biochemical properties. Its ability to potentiate muscle contraction and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for scientific research and potential therapeutic development. The compound’s unique properties and comparison with similar peptides highlight its importance in the field of proteomics and beyond.

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRAUBNHWUYJIM-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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